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Compound of Interest

Compound Name: Maltose monohydrate (Standard)

Cat. No.: B15561081

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of
maltose monohydrate. Maltose, a disaccharide composed of two a-D-glucose units, is a critical
component in various applications, from a nutrient in cell culture media to a crucial excipient in
pharmaceutical formulations. Understanding its chemical characteristics is paramount for its
effective application in research, development, and manufacturing.

General and Physicochemical Properties

Maltose monohydrate is a white crystalline powder with a mildly sweet taste.[1] Its fundamental
properties are a direct consequence of its molecular structure, which consists of two glucose
molecules linked by an a(1 - 4) glycosidic bond.[2][3][4] One of the glucose units exists in a
cyclic hemiacetal form, which can open to reveal a free aldehyde group. This structural feature
is responsible for many of its key chemical behaviors.[2][5][6]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of maltose monohydrate
compiled from various technical sources. Discrepancies in reported values, such as for the
melting point, may arise from differences in analytical methods and the purity of the standard
used.

Table 1: General Properties of Maltose Monohydrate

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15561081?utm_src=pdf-interest
https://www.docsity.com/en/docs/biochemistry-lab-7-reportor2025orportage-learningorwith-proceduresexplanationandfinal-results/14175345/
https://shodexhplc.com/applications/analysis-of-maltose-according-to-usp-method-ks-801/?print=pdf
http://ftp.uspbpep.com/v29240/usp29nf24s0_m47127.html
https://cds-iiith.vlabs.ac.in/exp/rotation-of-sugar/procedure.html
https://shodexhplc.com/applications/analysis-of-maltose-according-to-usp-method-ks-801/?print=pdf
https://theory.labster.com/fehlings_procedure/
https://mlsu.ac.in/econtents/0_fehlings.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value References

Synonyms Maltobiose, Malt Sugar, 4-O-a- o]
D-Glucopyranosyl-D-glucose

Appearance White powder or crystals [518]

Molecular Formula C12H22011-H20 [2][3][8]

Molecular Weight 360.31 g/mol [41[8]

CAS Number 6363-53-7 [2][9][10]

Density 1.54 g/cm3 [5]

Table 2: Thermodynamic and Solution Properties of Maltose Monohydrate
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Melting Point 102-103 °C [21I51171[11]
119-121 °C [6](8]

130 °C [4]

Solubility in Water 1.080 g/mL (20 °C) [5]

470.2 g/L [9][10]

180 g/L (20 °C) [4][11]

Slightly soluble in

Solubility (Other) methanol/ethanol; Insoluble in [71[12][13][14]
ether
pH (in water) 4.0-5.5 (10% solution) [3][15]

5.0-7.0 (18% solution, 25 °C) [O1[11]

Exhibits mutarotation: +111.7°
Specific Rotation [a]D?° initial to +130.4° equilibrium [7]
(c=4, H20)

+135° to +139° (10% solution,

[10][16]
calc. on anhydrous substance)

5.0% — 6.5% (for monohydrate
Water Content [3][10]
form)

Chemical Structure and Reactivity
Mutarotation and Reducing Properties

In aqueous solution, maltose exhibits mutarotation. The anomeric carbon of the hemiacetal
glucose unit can freely interconvert between the a and 3 configurations, each having a different
specific optical rotation. This eventually results in an equilibrium mixture with a stable final
rotation value.[2][5]

The presence of this hemiacetal, which can open to form a free aldehyde, classifies maltose as
a reducing sugar.[5][17] This property is the basis for its reactivity in several classical chemical
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tests and important browning reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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